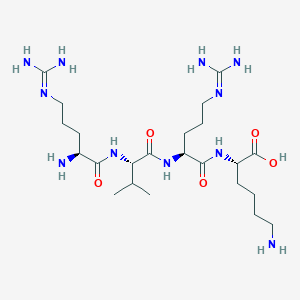

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and diaminomethylidene groups. Its molecular formula is C12H27N9O2, and it has a molecular weight of 329.40 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves the stepwise assembly of amino acid residues through peptide bond formation. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Coupling Reactions: The amino acids are coupled using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Deprotection: After each coupling step, the protecting groups are removed using specific reagents. For example, Boc groups are removed with TFA (trifluoroacetic acid), while Fmoc groups are removed with piperidine.

Final Assembly: The final compound is obtained by deprotecting all functional groups and purifying the product using techniques such as HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-N~5~-(Diaminomethyliden)-L-Ornithyl-L-Lysin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H~2~O~2~), Kaliumpermanganat (KMnO~4~)

Reduktion: Natriumborhydrid (NaBH~4~), Lithiumaluminiumhydrid (LiAlH~4~)

Substitution: Nukleophile wie Amine, Thiole oder Halogenide

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion Amine oder Alkohol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-N~5~-(Diaminomethyliden)-L-Ornithyl-L-Lysin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer Peptide und Proteine verwendet und unterstützt die Untersuchung der Proteinstruktur und -funktion.

Biologie: Die Verbindung wird zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Protein-Protein-Wechselwirkungen eingesetzt.

Medizin: Sie hat potenzielle therapeutische Anwendungen, darunter die Entwicklung von peptidbasierten Medikamenten und Diagnostika.

Industrie: Die Verbindung wird bei der Herstellung von Spezialmaterialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N5-(Diaminomethyliden)-L-Ornithyl-L-Valyl-N~5~-(Diaminomethyliden)-L-Ornithyl-L-Lysin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Diaminomethylidengruppen können Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Zielproteinen eingehen, was deren Aktivität und Funktion beeinflusst. Die Verbindung kann auch an Signalwegen beteiligt sein, die zelluläre Prozesse wie Proliferation, Differenzierung und Apoptose modulieren.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular processes such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-N~5~-(Diaminomethyliden)-L-Ornithyl-L-Lysin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Valyl-L-Histidyl-L-Prolyl-L-Tryptophan

- N~5~-(Diaminomethyliden)-L-Ornithyl-L-Lysyl-L-alpha-Aspartyl-L-Valyl-L-Tyrosin

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Aminosäurezusammensetzung und funktionellen Gruppen, was zu unterschiedlichen Eigenschaften und Anwendungen führt.

Eigenschaften

CAS-Nummer |

868046-89-3 |

|---|---|

Molekularformel |

C23H47N11O5 |

Molekulargewicht |

557.7 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H47N11O5/c1-13(2)17(34-18(35)14(25)7-5-11-30-22(26)27)20(37)32-15(9-6-12-31-23(28)29)19(36)33-16(21(38)39)8-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,32,37)(H,33,36)(H,34,35)(H,38,39)(H4,26,27,30)(H4,28,29,31)/t14-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

VCYWBIYRGNCCTA-QAETUUGQSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)

![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)

![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)